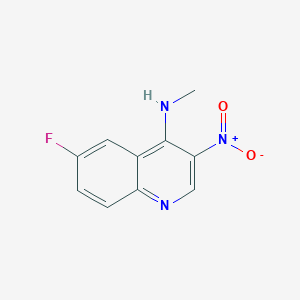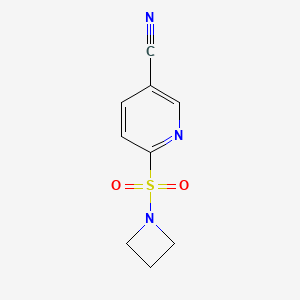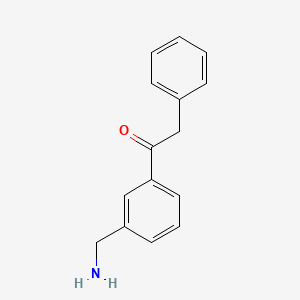
4-Bromo-7-fluoro-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluoro-1-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound’s structure consists of a bromine atom at the 4th position, a fluorine atom at the 7th position, and a methyl group at the 1st position on the indole ring. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-1-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 7-fluoroindole, followed by methylation at the nitrogen atom. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide in the presence of a base such as potassium carbonate. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoro-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-7-fluoro-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-fluoro-1H-indole: Lacks the methyl group at the 1st position.
7-Bromo-4-fluoro-1H-indole: Has the bromine and fluorine atoms swapped in positions.
4-Bromo-7-chloro-1-methyl-1H-indole: Has a chlorine atom instead of a fluorine atom at the 7th position.
Uniqueness
4-Bromo-7-fluoro-1-methyl-1H-indole is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1-methylindole |
InChI |
InChI=1S/C9H7BrFN/c1-12-5-4-6-7(10)2-3-8(11)9(6)12/h2-5H,1H3 |
InChI Key |
FPVJSMQLEACPNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




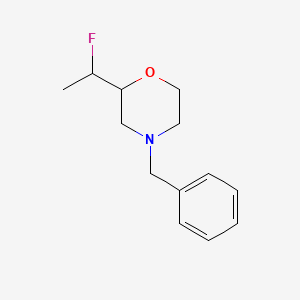
![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)
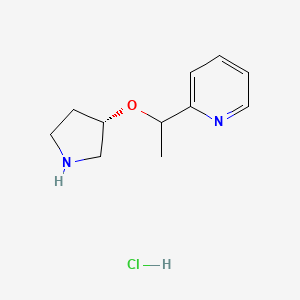

![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)

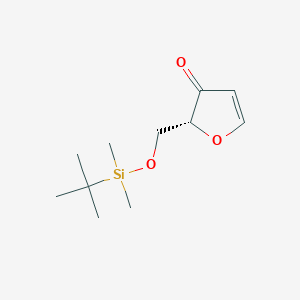

![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)
